Glu-Cys-Lys
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glu-Cys-Lys is a tripeptide composed of glutamic acid, cysteine, and lysine. This compound is of significant interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of these three amino acids endows the compound with unique properties that make it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glu-Cys-Lys typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process begins with the attachment of the first amino acid (glutamic acid) to a resin. Subsequent amino acids (cysteine and lysine) are then added using coupling reagents such as HBTU or HATU . The reaction conditions often involve the use of a base like DIPEA to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These machines automate the addition of amino acids and the necessary reagents, ensuring high purity and yield of the final product. The synthesized peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glu-Cys-Lys can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. Substitution reactions often require coupling reagents such as HBTU or HATU and bases like DIPEA .
Major Products Formed
The major products formed from these reactions include disulfide-linked peptides (from oxidation) and modified peptides with various functional groups attached through substitution reactions .
Scientific Research Applications
Glu-Cys-Lys has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Glu-Cys-Lys involves its interaction with various molecular targets and pathways. The cysteine residue can participate in redox reactions, impacting cellular oxidative stress levels. The lysine and glutamic acid residues can interact with proteins and enzymes, influencing their activity and stability . These interactions can modulate various biochemical pathways, including those involved in antioxidant defense and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Glu-Cys-Gly (Glutathione): A tripeptide with similar antioxidant properties but different amino acid composition.
Lys-Cys-Glu: Another tripeptide with a different sequence but similar functional groups.
Cys-Glu-Lys: A variant with a different order of amino acids, impacting its chemical properties and biological activity.
Uniqueness
Glu-Cys-Lys is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of cysteine allows for redox activity, while lysine and glutamic acid provide sites for further chemical modifications .
Properties
Molecular Formula |
C14H26N4O6S |
---|---|
Molecular Weight |
378.45 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24)/t8-,9-,10-/m0/s1 |
InChI Key |
ISXJHXGYMJKXOI-GUBZILKMSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.